5-Amino-2-ethoxypyridine-3-carboxamide 5-Amino-2-ethoxypyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833622
InChI: InChI=1S/C8H11N3O2/c1-2-13-8-6(7(10)12)3-5(9)4-11-8/h3-4H,2,9H2,1H3,(H2,10,12)
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

5-Amino-2-ethoxypyridine-3-carboxamide

CAS No.:

Cat. No.: VC17833622

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-ethoxypyridine-3-carboxamide -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 5-amino-2-ethoxypyridine-3-carboxamide
Standard InChI InChI=1S/C8H11N3O2/c1-2-13-8-6(7(10)12)3-5(9)4-11-8/h3-4H,2,9H2,1H3,(H2,10,12)
Standard InChI Key IWCUPVYEVZVYEV-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=N1)N)C(=O)N

Introduction

Chemical Identification and Structural Elucidation

Systematic Nomenclature and Molecular Descriptors

The IUPAC name 5-amino-2-ethoxypyridine-3-carboxamide precisely defines the substituent positions on the pyridine ring . Key identifiers include:

  • CAS Registry Number: 1250893-90-3

  • SMILES: CCOC1=C(C=C(C=N1)N)C(=O)N

  • InChIKey: IWCUPVYEVZVYEV-UHFFFAOYSA-N

The molecular structure (Fig. 1) features a pyridine core with three functional groups:

  • Ethoxy group (-OCH₂CH₃) at C2, contributing to lipophilicity.

  • Amino group (-NH₂) at C5, enabling hydrogen bonding and electrophilic substitution.

  • Carboxamide (-CONH₂) at C3, enhancing solubility and participation in dipole interactions.

Table 1: Computed Molecular Properties

PropertyValue
Molecular Weight181.19 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count3
Topological Polar Surface Area96.3 Ų
Exact Mass181.085126 Da

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, theoretical predictions can be made:

  • ¹H NMR: Ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), aromatic protons (δ 6.5–8.5 ppm), and amide NH₂ (δ 5.5–6.5 ppm).

  • IR: Stretching vibrations for N-H (3350–3500 cm⁻¹), C=O (1650–1750 cm⁻¹), and aromatic C=N (1600 cm⁻¹).

Synthetic Pathways and Reaction Chemistry

Route 1: Sequential Functionalization of Pyridine

  • Ethoxylation: Nucleophilic aromatic substitution at C2 using sodium ethoxide under reflux .

  • Nitration/Reduction: Introduction of an amino group via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation.

  • Carboxamide Formation: Hydrolysis of a cyano group to amide using acidic or basic conditions.

Route 2: Multicomponent Cyclization

A one-pot reaction involving ethyl acetoacetate, malononitrile, and ethoxyamine hydrochloride could yield the pyridine core with pre-installed substituents.

Reactivity and Stability

  • Amino Group: Susceptible to electrophilic substitution (e.g., acylation, sulfonation).

  • Carboxamide: May undergo hydrolysis to carboxylic acid under strong acidic/basic conditions.

  • Ethoxy Group: Stable under mild conditions but cleavable via hydrobromic acid.

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

  • Aqueous Solubility: Predicted to be moderate (~1–10 mg/mL) due to hydrogen-bonding groups .

  • LogP: Experimental data absent; computed XLogP3-AA=0.3\text{XLogP3-AA} = -0.3 suggests higher hydrophilicity than unsubstituted pyridine .

Acid-Base Behavior

The pKa values for protonatable sites can be inferred from similar compounds :

  • Amino group: pKa4.3\text{pKa} \approx 4.3 (comparable to 5-amino-2-methoxypyridine) .

  • Pyridinium ion: pKa2.53.5\text{pKa} \approx 2.5–3.5.

Table 2: Predicted Thermodynamic Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
Flash Point>230 °F (estimated)

Future Research Directions

  • Synthetic Optimization: Develop efficient routes with characterized yields and purity.

  • Spectroscopic Profiling: Obtain experimental NMR, IR, and MS data for validation.

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activities.

  • Computational Studies: Molecular docking to predict target interactions.

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